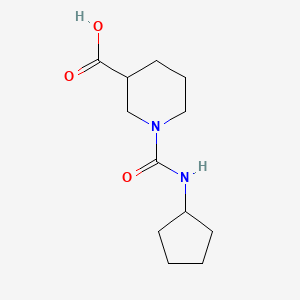

![molecular formula C6H5BrN4 B1373541 2-Amino-8-bromo[1,2,4]triazolo[1,5-a]piridina CAS No. 1124382-72-4](/img/structure/B1373541.png)

2-Amino-8-bromo[1,2,4]triazolo[1,5-a]piridina

Descripción general

Descripción

“2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

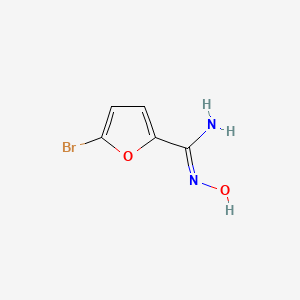

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis

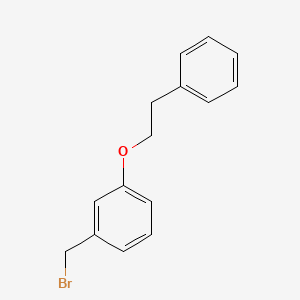

The molecular formula of “2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine” is C6H5BrN4 . The structure includes a bromine atom attached to the 8th position of the [1,2,4]triazolo[1,5-a]pyridine ring .Aplicaciones Científicas De Investigación

Potenciales Objetos Terapéuticos

Los compuestos dentro de la familia de la triazolopiridina han sido reconocidos como potenciales objetos terapéuticos para trastornos como la dislipidemia, la enfermedad coronaria y la diabetes .

Agentes Anticancerígenos

El andamiaje de la triazolopiridina se utiliza ampliamente para diseñar agentes anticancerígenos. Se ha sintetizado una serie de derivados de la triazolopiridina y se ha evaluado su potencial para el tratamiento del cáncer .

Inhibidor Selectivo de la Recaptación de Serotonina

El descubrimiento de la trazodona, un compuesto de triazolopiridina, como un inhibidor selectivo de la recaptación de serotonina para el tratamiento de la depresión ha estimulado el interés en esta clase de compuestos .

Síntesis Mediada por Microondas

Se han empleado métodos de microondas en la síntesis de triazolopiridinas para reducir los subproductos no deseados y eliminar la necesidad de disolventes peligrosos .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .

Mode of Action

This could result in alterations in the downstream signaling pathways, affecting the overall cellular function .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, cellular metabolism, and signal transduction .

Result of Action

Based on the potential targets of similar compounds, it can be inferred that the compound may have effects on immune response, cellular metabolism, and signal transduction .

Propiedades

IUPAC Name |

8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFKKFLJJMKVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676926 | |

| Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124382-72-4 | |

| Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

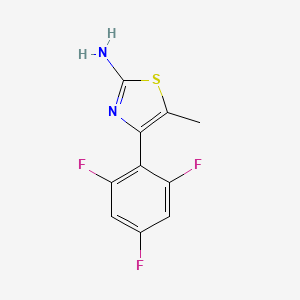

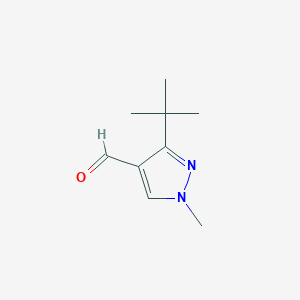

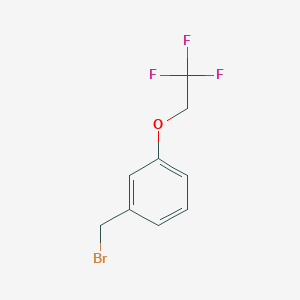

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

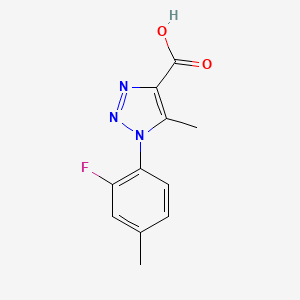

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)

![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)